(Z)-ethyl 2-methyl-4-(((3-methylpyridin-2-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate
Description
The compound (Z)-ethyl 2-methyl-4-(((3-methylpyridin-2-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is a heterocyclic molecule featuring a naphtho[1,2-b]furan core fused with a pyridine-derived substituent. Its structure includes:
Properties
IUPAC Name |
ethyl 5-hydroxy-2-methyl-4-[(E)-(3-methylpyridin-2-yl)iminomethyl]benzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-4-28-23(27)18-14(3)29-21-16-10-6-5-9-15(16)20(26)17(19(18)21)12-25-22-13(2)8-7-11-24-22/h5-12,26H,4H2,1-3H3/b25-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFTYPYEIMZNEL-BRJLIKDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4=C(C=CC=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)/C=N/C4=C(C=CC=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-methyl-4-(((3-methylpyridin-2-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antitumor and antimicrobial effects, as well as its mechanisms of action.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a naphtho[1,2-b]furan core, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, naphthoquinone derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and DNA damage .
Case Study:
A study involving naphthoquinone derivatives revealed that they inhibited breast cancer cell proliferation by disrupting mitochondrial respiration and inducing oxidative stress . The specific IC50 values varied among different derivatives, indicating structure-activity relationships that could be explored further.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research on related thiazole derivatives has demonstrated their effectiveness against various pathogens, suggesting a potential for this compound to act against bacterial and fungal infections .
Mechanism of Action:
The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit key metabolic pathways. For example, certain derivatives have been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism, which could contribute to their antibacterial effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The presence of electron-withdrawing groups on the aromatic rings enhances the compound's reactivity and biological efficacy.
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased potency against cancer cells |
| Aromatic substitutions | Enhanced antimicrobial properties |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Implications
The compound’s closest analog, (Z)-ethyl 2-methyl-5-oxo-4-((pyridin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate (CAS 494830-86-3, MW: 374.4 g/mol), lacks the 3-methyl group on the pyridine ring. This difference impacts:
- Steric Effects : The 3-methyl substitution may restrict rotational freedom or occupy hydrophobic pockets in target proteins .
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C23H20N2O4 | 388.4 | 3-methylpyridin-2-ylamino, ethyl ester |
| (Z)-ethyl 2-methyl-5-oxo-4-((pyridin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate (CAS 494830-86-3) | C22H18N2O4 | 374.4 | Pyridin-2-ylamino, ethyl ester |
| (4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-... (EP 4 374 877) | C25H23F5N2O5 | 526.5 | Difluorophenyl, trifluoromethyl furan, hydroxy group |
Heterocyclic Core Modifications
Compounds from EP 4 374 877 A2 (e.g., pyrrolo[1,2-b]pyridazine derivatives) replace the naphthofuran core with a pyrrolopyridazine system. This alteration:
- Introduces additional nitrogen atoms , enhancing hydrogen-bonding capacity.
Functional Group Analysis
- Fluorinated Groups : The trifluoromethyl and difluorophenyl substituents in patent compounds improve metabolic stability and binding affinity through electronegative and steric effects.
- Hydroxy vs. Ester Groups : The hydroxy group in patent compounds may enhance solubility but reduce stability compared to the ethyl ester in the target compound .
Research Findings and Theoretical Implications
Target-Receptor Interactions: The 3-methylpyridin-2-ylamino group could improve binding to hydrophobic pockets in enzymes or receptors, as seen in kinase inhibitors .
Metabolic Stability : The ethyl ester may slow hydrolysis compared to free carboxylic acids, extending half-life.
Synthetic Feasibility : Analog synthesis methods (e.g., condensation, esterification) are likely shared with patent compounds, enabling scalable production .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Multi-step synthesis strategies are typically employed, starting with functionalization of the naphthofuran core. For example, condensation reactions between substituted pyridine amines and carbonyl intermediates (e.g., ethyl 5-oxo-4,5-dihydronaphthofuran carboxylate derivatives) under acidic or basic conditions can yield the target compound. Optimization involves adjusting catalysts (e.g., Lewis acids like ZnCl₂), temperature (80–120°C), and solvent polarity (DMF or THF). Monitoring reaction progress via TLC or HPLC is critical. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield .
Q. What spectroscopic techniques are most effective for confirming the compound’s structure and stereochemistry?
- Methodological Answer : Use a combination of 1H/13C NMR to identify proton environments and confirm the (Z)-configuration of the imine bond (δ 8–9 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons). IR spectroscopy verifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight. For stereochemical resolution, single-crystal X-ray diffraction is definitive; crystals can be grown via slow evaporation in ethanol/dichloromethane mixtures .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Use anhydrous solvents during handling to avoid hydrolysis. Safety protocols include fume hood use, nitrile gloves, and lab coats. Refer to SDS guidelines for pyridine derivatives, which may exhibit acute toxicity (oral LD50 ~200 mg/kg in rodents) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?
- Methodological Answer : Employ DFT calculations (B3LYP/6-31G* basis set) to model frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution. Compare computed NMR chemical shifts (GIAO method) with experimental data to validate accuracy. Software like Gaussian or ORCA can simulate reaction pathways (e.g., imine bond isomerization) and transition states .
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?
- Methodological Answer : Cross-validate using hybrid functionals (e.g., CAM-B3LYP) to account for solvent effects (PCM model for DMSO or methanol). If discrepancies persist in NMR shifts, re-examine crystal packing forces via Hirshfeld surface analysis. For mass spectrometry, ensure ionization parameters (ESI vs. EI) align with computational fragmentation patterns .
Q. How does stereochemistry influence biological interactions, and what methods assess this?
- Methodological Answer : The (Z)-configuration of the imine group may enhance binding to pyridine-dependent enzymes. Use molecular docking (AutoDock Vina) with protein targets (e.g., kinase domains) to model interactions. Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Stereochemical stability under physiological conditions can be tested via HPLC chiral columns .
Q. What experimental designs study the environmental fate and degradation pathways of this compound?
- Methodological Answer : Design abiotic/biotic degradation studies:
- Hydrolysis : Expose to pH 5–9 buffers at 25–50°C; monitor via LC-MS.
- Photolysis : Use UV lamps (λ = 254 nm) in aqueous/organic solutions; identify photoproducts.
- Microbial degradation : Incubate with soil microbiota; analyze metabolites via GC-MS.
Environmental persistence metrics (half-life, log Kow) should align with OECD guidelines .
Data Contradiction Analysis
Q. How to address inconsistent cytotoxicity results across cell lines?
- Methodological Answer : Replicate assays in triplicate using standardized cell viability protocols (MTT or ATP luminescence). Control for cell passage number, media composition, and incubation time. Cross-reference with proteomic profiling (e.g., Western blot for apoptosis markers) to identify mechanism-driven variability. Statistical analysis (ANOVA with Tukey post-hoc) confirms significance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
